![molecular formula C13H8ClN5O4 B13352417 4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13352417.png)
4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate is a synthetic organic compound with the molecular formula C13H8ClN5O4 and a molecular weight of 333.69 g/mol This compound is characterized by a pyrazolo[1,5-a]pyrimidine ring system fused with a carbamate group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate typically involves a nucleophilic substitution reaction. The starting materials include 5-chloropyrazolo[1,5-a]pyrimidine and 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade solvents and reagents, and the reaction is monitored using techniques like high-performance liquid chromatography (HPLC) to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group in the pyrazolo[1,5-a]pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other proteins.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a component in various chemical processes
Mechanism of Action
The mechanism of action of 4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)urea
- 4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)thiocarbamate
- 4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carboxylate
Uniqueness
4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity, while the pyrazolo[1,5-a]pyrimidine ring system provides a stable and versatile scaffold for further modifications .
Properties
Molecular Formula |
C13H8ClN5O4 |
|---|---|
Molecular Weight |
333.68 g/mol |
IUPAC Name |
(4-nitrophenyl) N-(5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate |
InChI |
InChI=1S/C13H8ClN5O4/c14-11-5-6-18-12(17-11)10(7-15-18)16-13(20)23-9-3-1-8(2-4-9)19(21)22/h1-7H,(H,16,20) |
InChI Key |
IIEPKVVRBLTLFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NC2=C3N=C(C=CN3N=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluorophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13352338.png)
![7-Methyl-8-phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B13352342.png)
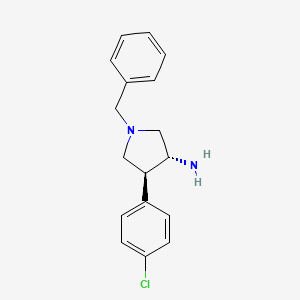
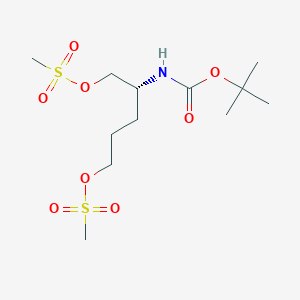

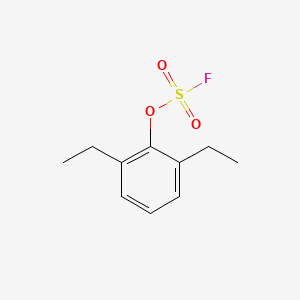
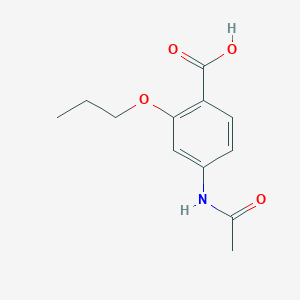
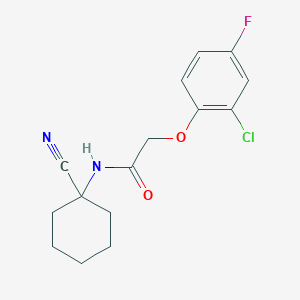
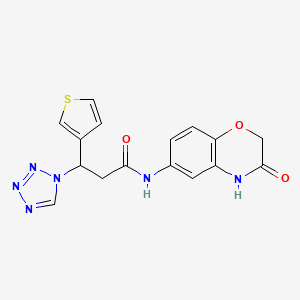
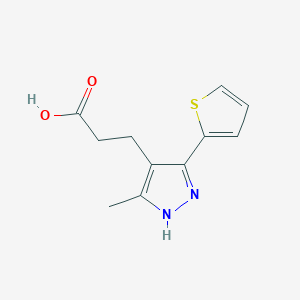
![Ethyl (7-(benzyloxy)-5-(phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13352399.png)
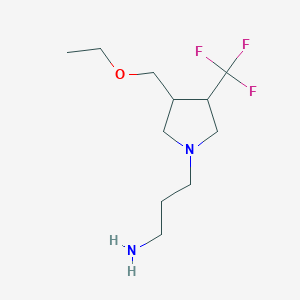
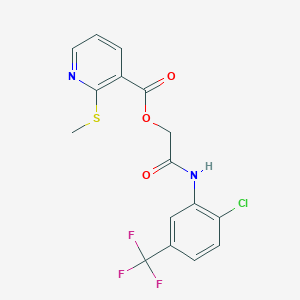
![3-[(Ethylsulfanyl)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352411.png)
